molecular formula C13H13N3O3 B14578882 (5R,6S)-6-(1H-Indol-3-yl)-5-nitropiperidin-2-one CAS No. 61298-33-7

(5R,6S)-6-(1H-Indol-3-yl)-5-nitropiperidin-2-one

Cat. No.: B14578882
CAS No.: 61298-33-7
M. Wt: 259.26 g/mol
InChI Key: DXLCPMHCXGLSGL-YPMHNXCESA-N
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Description

(5R,6S)-6-(1H-Indol-3-yl)-5-nitropiperidin-2-one is a complex organic compound featuring an indole moiety attached to a nitropiperidinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R,6S)-6-(1H-Indol-3-yl)-5-nitropiperidin-2-one typically involves multi-step organic reactions. One common approach is the condensation of an indole derivative with a nitropiperidinone precursor under controlled conditions. The reaction may require specific catalysts and solvents to achieve the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5R,6S)-6-(1H-Indol-3-yl)-5-nitropiperidin-2-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The indole moiety can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions may require Lewis acids or other catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

(5R,6S)-6-(1H-Indol-3-yl)-5-nitropiperidin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5R,6S)-6-(1H-Indol-3-yl)-5-nitropiperidin-2-one involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, potentially modulating their activity. The nitro group may also play a role in the compound’s reactivity and biological effects.

Comparison with Similar Compounds

Similar Compounds

    (5R,6S)-6-(1H-Indol-3-yl)-5-nitropiperidin-2-one: shares similarities with other indole derivatives and nitropiperidinone compounds.

    Indole-3-carbinol: Known for its anticancer properties.

    5-Nitroindole: Used in organic synthesis and medicinal chemistry.

Properties

CAS No.

61298-33-7

Molecular Formula

C13H13N3O3

Molecular Weight

259.26 g/mol

IUPAC Name

(5R,6S)-6-(1H-indol-3-yl)-5-nitropiperidin-2-one

InChI

InChI=1S/C13H13N3O3/c17-12-6-5-11(16(18)19)13(15-12)9-7-14-10-4-2-1-3-8(9)10/h1-4,7,11,13-14H,5-6H2,(H,15,17)/t11-,13+/m1/s1

InChI Key

DXLCPMHCXGLSGL-YPMHNXCESA-N

Isomeric SMILES

C1CC(=O)N[C@H]([C@@H]1[N+](=O)[O-])C2=CNC3=CC=CC=C32

Canonical SMILES

C1CC(=O)NC(C1[N+](=O)[O-])C2=CNC3=CC=CC=C32

Origin of Product

United States

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